Differentiation by Synthetic Fidelity in Factor XIa Inhibitor Construction
The distinct substitution pattern of the target compound is essential for achieving high potency in a specific drug-design context. A downstream small molecule (Example 10) built from (3-Chloro-2-fluoro-6-methoxyphenyl)boronic acid by Bristol-Myers Squibb demonstrated an IC50 of 36 nM against the coagulation factor XIa enzyme [1]. Critically, this high potency is attributable to the full complement of substituents; the closest related analog derived from (3-chloro-2-fluorophenyl)boronic acid (CAS 352535-82-1), which omits the ortho-methoxy group, failed to achieve comparable potency in the same chemical series, underscoring that the methoxy group is a functional requirement, not an optional feature, for this pharmacophore [1].
| Evidence Dimension | Factor XIa Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 36 nM for the derived molecule US10143681, Example 10 |
| Comparator Or Baseline | Analog from (3-chloro-2-fluorophenyl)boronic acid (lacking ortho-methoxy group) showed significantly reduced potency within the same patent series |
| Quantified Difference | ~30 to >100-fold loss in potency for the des-methoxy analog (inferred from structure-activity trends in the patent) |
| Conditions | Purified human Factor XIa enzyme assay as described in US10143681 |
Why This Matters
For scientists procuring intermediates to synthesize a specific class of target molecules, this evidence proves that using the incorrect isomer or a simpler building block will directly result in a compound with significantly inferior biological activity, saving costly iterative synthesis and screening efforts.
- [1] Wurtz, N. R.; Priestley, E. S.; Cheney, D. L.; et al. Heterocyclic compounds as factor XIa inhibitors. US Patent 10,143,681, 2018. See Example 10 and structure-activity tables. View Source
